1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine
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Overview
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorothiophene ring, a sulfonyl group, and a trifluoromethyl-substituted piperidine ring. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.
Preparation Methods
The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Chlorothiophene Ring: This step involves the chlorination of thiophene, followed by sulfonylation to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions.
Coupling Reactions: The final step involves coupling the chlorothiophene-sulfonyl intermediate with the trifluoromethyl-substituted piperidine under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific properties that can enhance its efficacy in various applications.
Properties
Molecular Formula |
C10H11ClF3NO2S2 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C10H11ClF3NO2S2/c11-8-3-4-9(18-8)19(16,17)15-5-1-2-7(6-15)10(12,13)14/h3-4,7H,1-2,5-6H2 |
InChI Key |
FSKSLUOXVZPMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
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